3-methylideneoxolane
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Overview
Description
3-Methylideneoxolane: is an organic compound with the molecular formula C5H8OThis compound features a five-membered ring structure with an exocyclic double bond, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylideneoxolane can be synthesized through various methods. One common approach involves the cyclization of 4-penten-1-ol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0 to 50°C .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of heterogeneous catalysts to facilitate the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Methylideneoxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-2,5-dione.
Reduction: Reduction reactions can convert the exocyclic double bond to a single bond, forming 3-methyltetrahydrofuran.
Substitution: The compound can participate in nucleophilic substitution reactions, where the exocyclic double bond is replaced by various nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions
Major Products:
Oxidation: this compound-2,5-dione
Reduction: 3-Methyltetrahydrofuran
Substitution: Various substituted oxolanes depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-Methylideneoxolane is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of diverse chemical products through various reactions .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive compounds. These derivatives can interact with specific enzymes and proteins, making them valuable tools in biochemical studies .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. Some derivatives exhibit antimicrobial and anticancer properties, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it a valuable monomer for creating high-performance materials .
Mechanism of Action
The mechanism of action of 3-methylideneoxolane involves its interaction with various molecular targets. The exocyclic double bond in the compound allows it to participate in electrophilic addition reactions, where it can form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
3-Methylideneoxolane-2,5-dione: This compound is structurally similar but contains an additional carbonyl group, making it more reactive in certain chemical reactions.
3-Methyltetrahydrofuran: This compound is the reduced form of this compound and lacks the exocyclic double bond, resulting in different chemical properties.
Uniqueness: this compound’s unique structure, featuring an exocyclic double bond, distinguishes it from other similar compounds. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
75394-90-0 |
---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
3-methylideneoxolane |
InChI |
InChI=1S/C5H8O/c1-5-2-3-6-4-5/h1-4H2 |
InChI Key |
TXBFKXDFIPFHAV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCOC1 |
Purity |
90 |
Origin of Product |
United States |
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